5-Bromo-4-methyl-2-nitroanisole

Lipophilicity Drug Design ADME

Researchers frequently encounter supply inconsistency with polysubstituted nitroanisole building blocks, delaying cross-coupling library synthesis. 5-Bromo-4-methyl-2-nitroanisole (CAS 1089281-86-6) solves this as a reliably stocked, high-purity intermediate with a strategically positioned bromine handle for Suzuki-Miyaura, Buchwald-Hartwig, and other Pd-catalyzed couplings. The nitro group can be selectively reduced to an amine for further conjugation or immobilization onto solid supports, making it a versatile tool for medicinal chemistry and chemical biology probe development. • Available purity: ≥97% (HPLC), with lot-specific CoA for reproducible results. • Enables rapid construction of diverse compound libraries with oral bioavailability potential (LogP 3.20, PSA 55.05 Ų). • Dual bromine/nitro functionalization supports agrochemical and material science intermediate synthesis.

Molecular Formula C8H8BrNO3
Molecular Weight 246.06 g/mol
CAS No. 1089281-86-6
Cat. No. B1526072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-methyl-2-nitroanisole
CAS1089281-86-6
Molecular FormulaC8H8BrNO3
Molecular Weight246.06 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)OC)[N+](=O)[O-]
InChIInChI=1S/C8H8BrNO3/c1-5-3-7(10(11)12)8(13-2)4-6(5)9/h3-4H,1-2H3
InChIKeyRSQRVVVHNGPSGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-methyl-2-nitroanisole Identity & Procurement


5-Bromo-4-methyl-2-nitroanisole (CAS 1089281-86-6) is a polysubstituted nitroanisole derivative with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 g/mol. It is a functionalized aromatic building block that features a bromine atom at the 5-position, a methyl group at the 4-position, a nitro group at the 2-position, and a methoxy group at the 1-position . The compound is typically available as a solid with commercial purity specifications ranging from 95% to 98% .

5-Bromo-4-methyl-2-nitroanisole Regioisomer Substitution Limitations


The specific substitution pattern of 5-bromo-4-methyl-2-nitroanisole (1-bromo-5-methoxy-2-methyl-4-nitrobenzene) dictates its unique reactivity profile in cross-coupling and nucleophilic aromatic substitution reactions. This is due to the combined electronic effects of the electron-withdrawing nitro group, the electron-donating methoxy group, and the strategic positioning of the bromine atom for functionalization . While close regioisomers like 4-bromo-5-methyl-2-nitroanisole (CAS 89978-56-3) and 2-bromo-5-methyl-4-nitroanisole (CAS 861076-28-0) share the same molecular formula, their different substitution patterns lead to distinct reactivity and physicochemical properties, making them unsuitable as direct substitutes in synthetic routes where specific steric and electronic environments are required .

5-Bromo-4-methyl-2-nitroanisole Comparative Evidence


Lipophilicity (LogP) Comparison

The compound exhibits a calculated LogP value of 3.19750, which is higher than that of the unsubstituted analog 5-bromo-2-nitroanisole (LogP 2.57) and the positional isomer 2-bromo-5-methyl-4-nitroanisole (LogP 2.80). This increased lipophilicity suggests enhanced membrane permeability potential .

Lipophilicity Drug Design ADME

Topological Polar Surface Area (TPSA)

The compound has a topological polar surface area (TPSA) of 55.05 Ų. This value is identical to its regioisomers due to the same molecular formula but is lower than that of compounds with additional polar functional groups, such as 5-bromo-2-nitrobenzoic acid (TPSA 83.83 Ų) .

Polar Surface Area Drug Design Bioavailability

Commercial Purity Specifications

The compound is commercially available with a minimum purity specification of 95% from AKSci and 97% from Fluorochem and BOC Sciences . In contrast, the positional isomer 4-bromo-5-methyl-2-nitroanisole (CAS 89978-56-3) is not typically offered with a defined purity specification from major suppliers .

Purity Procurement Quality Control

5-Bromo-4-methyl-2-nitroanisole Application Scenarios


Drug Discovery Intermediate

The compound's favorable lipophilicity (LogP 3.19750) and polar surface area (55.05 Ų) profile make it a suitable building block for the synthesis of drug-like molecules with potential for oral bioavailability and blood-brain barrier penetration . Its bromine atom serves as a versatile handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, enabling the rapid construction of diverse compound libraries .

Chemical Biology Probes

The defined and high commercial purity (≥95%) of this compound ensures reliable and reproducible results in chemical biology applications, such as the synthesis of activity-based probes or affinity reagents. The nitro group can be selectively reduced to an amine for further conjugation or immobilization onto solid supports .

Agrochemical Intermediate Synthesis

This compound can be used as an intermediate in the synthesis of novel herbicides, fungicides, and insecticides. The combination of bromine and nitro groups allows for subsequent functionalization to modulate biological activity and physicochemical properties, such as improving foliar uptake or soil mobility [1].

Dye & Pigment Precursor

The electron-rich and electron-poor regions of the molecule, combined with its planar aromatic core, make it a potential precursor for the synthesis of specialty dyes, pigments, and organic electronic materials. The bromine atom can be used in coupling reactions to extend the π-conjugated system, while the nitro group can influence the electronic properties of the final material .

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